molecular formula C16H21N3O2S2 B2452356 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide CAS No. 1421459-27-9

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide

Cat. No. B2452356
CAS RN: 1421459-27-9
M. Wt: 351.48
InChI Key: KUEHERFRFAVHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C16H21N3O2S2 and its molecular weight is 351.48. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

The compound's structure is closely related to sulfonamide-containing 1,5-diarylpyrazole derivatives, which have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). This class of compounds shows potent and selective inhibition of COX-2, which is significant for developing treatments for conditions like arthritis (Penning et al., 1997).

Antimicrobial Properties

Studies on heterocyclic compounds incorporating a sulfamoyl moiety, similar in structure to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide, have shown promising results as antimicrobial agents. These include novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives (Darwish et al., 2014).

Cancer Research Applications

Several studies have synthesized and evaluated compounds structurally related to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide for anticancer activities. These compounds demonstrate potential in inhibiting various cancer cell lines and may serve as leads in cancer therapy development (Mohareb et al., 2012).

Biocatalysis in Drug Metabolism

The compound's structural analogs have been used in studies involving biocatalysis to understand drug metabolism. For example, the use of microbial-based systems to produce mammalian metabolites of similar compounds helps in understanding their metabolism and potential effects in humans (Zmijewski et al., 2006).

Synthesis of New Heterocyclic Compounds

Research has focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, similar to the structure of interest. These compounds have potential uses in various fields including antimicrobial, anticancer, and anti-inflammatory applications (Azab et al., 2013).

properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c20-23(21,14-7-8-14)17-11-12-10-15(16-6-3-9-22-16)19(18-12)13-4-1-2-5-13/h3,6,9-10,13-14,17H,1-2,4-5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEHERFRFAVHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide

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